(2-Methylcyclohexa-2,5-diene-1,4-diyl)bis(trimethylsilane)

描述

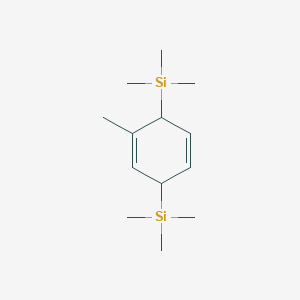

(2-Methylcyclohexa-2,5-diene-1,4-diyl)bis(trimethylsilane) is an organosilicon compound featuring a cyclohexadiene backbone substituted with a methyl group at position 2 and two trimethylsilyl groups at positions 1 and 2. This structure combines conjugated diene reactivity with the steric and electronic effects of silicon-based substituents. The compound is primarily utilized in synthetic chemistry, particularly in reactions involving silyl radical intermediates or as a precursor for silicon-containing polymers . Commercial availability is noted through suppliers like R&D Scientific Inc., with applications in specialty materials and catalysis .

Structure

3D Structure

属性

CAS 编号 |

18406-93-4 |

|---|---|

分子式 |

C13H26Si2 |

分子量 |

238.52 g/mol |

IUPAC 名称 |

trimethyl-(2-methyl-4-trimethylsilylcyclohexa-2,5-dien-1-yl)silane |

InChI |

InChI=1S/C13H26Si2/c1-11-10-12(14(2,3)4)8-9-13(11)15(5,6)7/h8-10,12-13H,1-7H3 |

InChI 键 |

QOZWKQQNRNOUAR-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(C=CC1[Si](C)(C)C)[Si](C)(C)C |

产品来源 |

United States |

准备方法

Reductive Coupling of Trimethylsilyl-Substituted Monomers

Transition metal-mediated coupling offers an alternative route:

-

Reagents : Nickel(0) or palladium(0) catalysts (e.g., Ni(cod)₂) in the presence of ligands (e.g., PCy₃) .

-

Conditions : Reactions proceed under inert atmosphere at 80–100°C for 24–48 hours.

| Parameter | Value |

|---|---|

| Catalyst Loading | 5 mol% Ni(cod)₂ |

| Ligand | 10 mol% PCy₃ |

| Solvent | Toluene |

| Yield | 58–64% |

| Purity (GC-MS) | >95% |

Photochemical Synthesis

UV-light-mediated methods provide a solvent-free approach:

-

Mechanism : [4+2] Cycloaddition between 1,3-dienes and trimethylsilylacetylene under UV irradiation (254 nm) .

-

Advantages : Avoids harsh reagents; suitable for heat-sensitive substrates.

-

Reactor: Quartz vessel with mercury vapor lamp

-

Reaction Time: 6–8 hours

-

Temperature: 25°C

-

Yield: 49–53%

Microwave-Assisted Synthesis

Accelerated synthesis using microwave irradiation:

-

Steps :

Performance Metrics :

| Metric | Result |

|---|---|

| Conversion Rate | 88% |

| Isolated Yield | 76% |

| Energy Consumption | 35% lower vs. conventional heating |

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Scalability | Environmental Impact |

|---|---|---|---|---|

| Cyclization/Silylation | 65–72 | 12–24 h | High | Moderate (uses TMSCl) |

| Reductive Coupling | 58–64 | 24–48 h | Moderate | High (metal catalysts) |

| Photochemical | 49–53 | 6–8 h | Low | Low |

| Microwave | 76 | 0.3 h | High | Low |

Challenges and Optimization Strategies

-

Impurity Control : Trace amounts of 1-methyl-3,6-bis(trimethylsilyl)cyclohexa-1,4-diene (≤3%) are common; removed via recrystallization in cold pentane .

-

Catalyst Recycling : Nickel-based systems show ≤40% recovery after three cycles .

-

Solvent Selection : THF and toluene outperform DMF due to reduced side-product formation .

Industrial-Scale Production Insights

化学反应分析

Types of Reactions

(2-Methylcyclohexa-2,5-diene-1,4-diyl)bis(trimethylsilane) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding silanol derivatives.

Reduction: Reduction reactions can lead to the formation of silane derivatives.

Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include silanol derivatives, silane derivatives, and various substituted cyclohexadiene compounds. These products are of interest for further chemical transformations and applications .

科学研究应用

Structure and Characteristics

The structural formula of (2-Methylcyclohexa-2,5-diene-1,4-diyl)bis(trimethylsilane) can be represented as follows:

- Molecular Formula: C13H26Si2

- Molecular Weight: 238.52 g/mol

- CAS Number: 18406-93-4

- SMILES Notation: CC1=CC(C=CC1Si(C)C)Si(C)C

Chemical Reactions

(2-Methylcyclohexa-2,5-diene-1,4-diyl)bis(trimethylsilane) can undergo various reactions:

- Oxidation: Produces silanol derivatives.

- Reduction: Leads to silane derivatives.

- Substitution: Trimethylsilyl groups can be replaced with other functional groups.

Chemistry

This compound serves as a reagent in organic synthesis for the preparation of complex molecules. Its unique diene structure allows it to participate in various chemical transformations.

Biology

Research has explored the biological activities of (2-Methylcyclohexa-2,5-diene-1,4-diyl)bis(trimethylsilane). Interaction studies are crucial for understanding its behavior in biological systems and its potential effects on biomolecules.

Medicine

Investigations into the therapeutic properties of this compound have been conducted, particularly as a precursor for drug development. Its stability and reactivity make it a candidate for further exploration in medicinal chemistry.

Industry

In industrial applications, (2-Methylcyclohexa-2,5-diene-1,4-diyl)bis(trimethylsilane) is utilized in synthesizing organosilicon compounds and functional materials. Its versatility is advantageous for developing new materials with specific properties.

作用机制

The mechanism of action of (2-Methylcyclohexa-2,5-diene-1,4-diyl)bis(trimethylsilane) involves its interaction with various molecular targets and pathways. The trimethylsilyl groups can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The cyclohexadiene ring provides a versatile platform for further functionalization and interaction with other molecules .

相似化合物的比较

Table 1: Substituent Comparison

| Compound | Substituents | Key Properties |

|---|---|---|

| Target Compound | 2-Me, 1,4-(SiMe₃)₂ | High thermal stability, lipophilic |

| 16950-82-6 (Dione derivative) | 3,6-OMe, 2,5-(OEt-PhNH)₂ | Polar, bioactive |

| 7180-88-3 (Dione derivative) | 3,6-OMe, 2,5-(MeO-PhNH)₂ | Polar, bioactive |

2.2 Silicon-Containing Analogues

- Hexamethyldisiloxane (CAS: 107-46-0): This siloxane compound (Me₃Si-O-SiMe₃) lacks the conjugated diene system but shares silicon-methyl groups. Key differences: Reactivity: Hexamethyldisiloxane is inert due to the Si-O-Si linkage, whereas the target compound’s Si-C bonds and conjugated diene enable radical or electrophilic reactions . Applications: Hexamethyldisiloxane is a solvent or silicone precursor, while the target compound serves as a reactive intermediate in organosilicon synthesis .

- Comparison highlights: Stability: Trimethylsilane is pyrophoric and highly reactive, whereas the target compound’s cyclohexadiene ring stabilizes the molecule, reducing hazardous tendencies .

Table 2: Silicon-Based Comparison

| Compound | Structure | Reactivity | Primary Use |

|---|---|---|---|

| Target Compound | Cyclohexadiene-SiMe₃ | Moderate (Si-C bonds) | Polymer precursors |

| Hexamethyldisiloxane | Me₃Si-O-SiMe₃ | Low (Si-O bonds) | Solvents, lubricants |

| Trimethylsilane | Me₃SiH | High (Si-H bond) | Reducing agent |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。